

# Application Notes and Protocols for TFAX 488, SE Protein Conjugation

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## Compound of Interest

Compound Name: TFAX 488,SE dilithium

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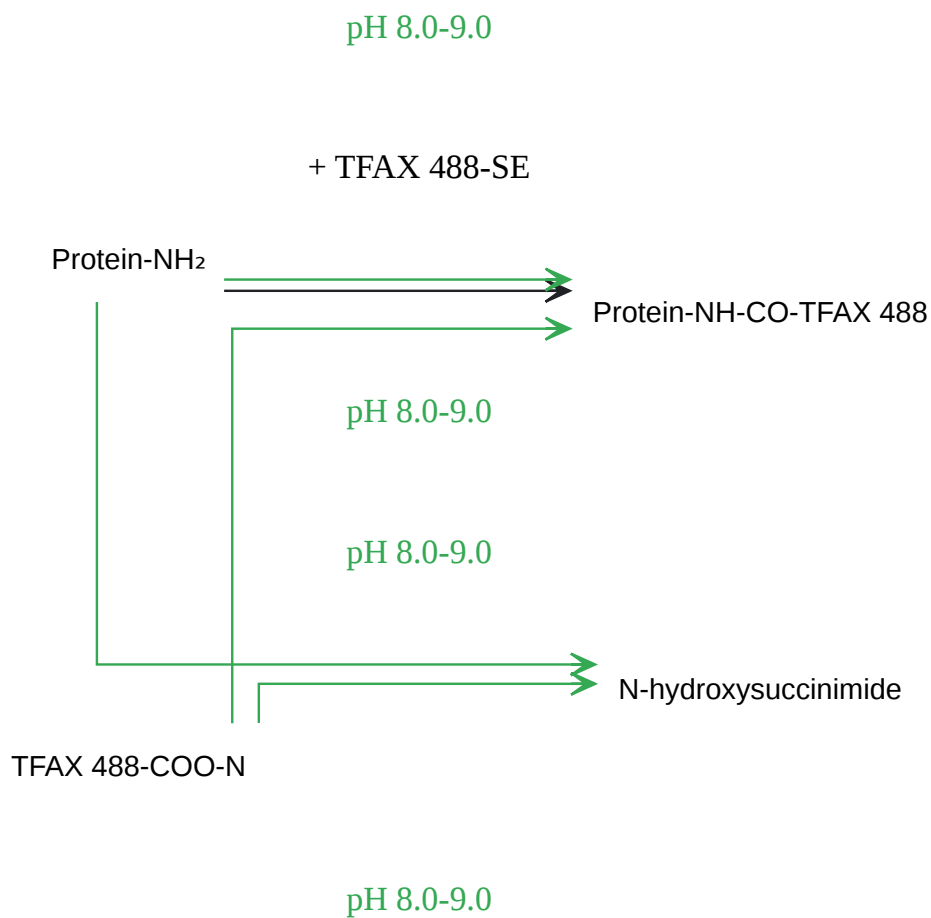
These application notes provide a detailed guide for the successful conjugation of proteins using the TFAX 488, SE (Succinimidyl Ester), dilithium salt. The following protocols are based on the well-established chemistry of succinimidyl esters for labeling primary amines on proteins and are analogous to protocols for similar dyes such as Alexa Fluor™ 488 NHS Ester.

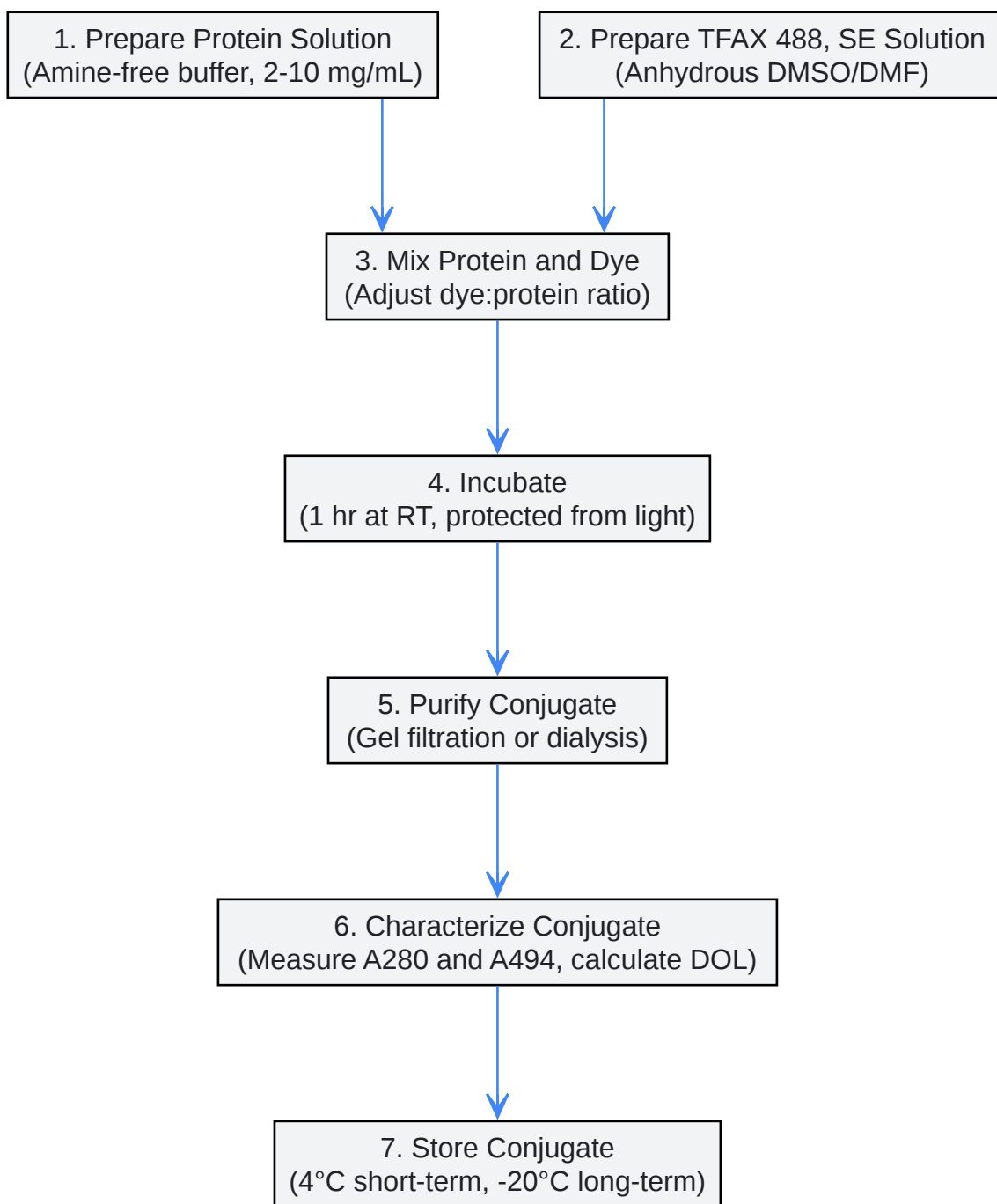
## Introduction

TFAX 488, SE is an amine-reactive fluorescent dye designed for the covalent labeling of proteins. The succinimidyl ester (SE) moiety reacts efficiently with primary amino groups (-NH<sub>2</sub>) on proteins, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond. This process, known as protein conjugation, results in a fluorescently labeled protein that can be used in a variety of applications, including fluorescence microscopy, flow cytometry, western blotting, and ELISA. The fluorescence of TFAX 488 is bright, photostable, and exhibits excitation and emission maxima of approximately 494 nm and 519 nm, respectively. Its fluorescence is also pH-insensitive between pH 4 and 10.[1][2]

## Reaction Mechanism

The conjugation reaction involves the nucleophilic attack of a primary amine from the protein on the succinimidyl ester of the TFAX 488 dye. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a leaving group.[3][4][5]





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